3-Amino-4-(methylamino)benzonitrile

Catalog No.
S756653
CAS No.
64910-46-9
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-(methylamino)benzonitrile

CAS Number

64910-46-9

Product Name

3-Amino-4-(methylamino)benzonitrile

IUPAC Name

3-amino-4-(methylamino)benzonitrile

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,11H,10H2,1H3

InChI Key

ZZVVQSAUJWSQBV-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)C#N)N

Canonical SMILES

CNC1=C(C=C(C=C1)C#N)N

3-Amino-4-(methylamino)benzonitrile is an organic compound with the chemical formula C8H9N3C_8H_9N_3. It is a derivative of benzonitrile, notable for the presence of both amino and methylamino groups on the benzene ring. This unique structure contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

  • Oxidation: Under specific conditions, it can be oxidized to form various oxidized derivatives.
  • Reduction: This compound can undergo reduction reactions, leading to different reduced forms.
  • Substitution: It is capable of participating in substitution reactions where functional groups are replaced by other groups.

The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. Common reagents include oxidizing agents, reducing agents, and various catalysts, while temperature, pressure, and solvent choice are critical for optimizing yields.

Research indicates that 3-Amino-4-(methylamino)benzonitrile has potential biological activities. It is primarily studied for its role in the synthesis of cyclic peptides, which are important in drug development due to their stability and effectiveness against various biological targets. The compound's interactions with biomolecules suggest it may have therapeutic applications, although more research is needed to fully elucidate its pharmacological properties .

The synthesis of 3-Amino-4-(methylamino)benzonitrile typically involves several steps:

  • Starting Materials: The synthesis often begins with 3-aminobenzaldehyde and methylamine.
  • Formation of Intermediate: These react under controlled conditions to produce 3-amino-4-methylaminobenzaldehyde.
  • Final Product Formation: The intermediate undergoes further reactions to yield 3-Amino-4-(methylamino)benzonitrile.

Industrial production methods focus on optimizing these reactions for high yield and purity, often employing catalysts like diphosphorus pentoxide to enhance efficiency .

3-Amino-4-(methylamino)benzonitrile has diverse applications across several fields:

  • Chemistry: It serves as a building block in the synthesis of various organic compounds.
  • Biology: The compound is investigated for its biological activities and interactions with proteins and nucleic acids.
  • Medicine: Ongoing research explores its potential therapeutic uses, particularly in developing new drugs.
  • Industry: It is also used in producing dyes, pigments, and other industrial chemicals .

Interaction studies of 3-Amino-4-(methylamino)benzonitrile focus on its biochemical pathways and mechanisms of action. The compound's ability to form stable complexes with various biomolecules suggests it could play a role in drug design and development. Understanding these interactions will be crucial for determining its therapeutic potential and safety profile .

Several compounds share structural similarities with 3-Amino-4-(methylamino)benzonitrile:

Compound NameStructure DescriptionUnique Features
4-(Methylamino)benzonitrileLacks the amino group at the 3-positionOnly has a methylamino group
4-AminobenzonitrileContains an amino group at the 4-positionDoes not have a methylamino group
3-Amino-4-methylbenzonitrileSimilar structure but lacks the methylamino functionalityOnly has one amino group

The uniqueness of 3-Amino-4-(methylamino)benzonitrile lies in its dual functional groups (amino and methylamino), which provide distinct chemical properties and reactivity compared to these similar compounds. This versatility makes it particularly valuable for synthetic chemistry and biological research applications .

XLogP3

0.9

Wikipedia

3-amino-4-(methylamino)benzonitrile

Dates

Modify: 2023-08-15

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